molecular formula C6H6O4S B12123334 2,5-Dihydrothiophene-3,4-dicarboxylic acid

2,5-Dihydrothiophene-3,4-dicarboxylic acid

Cat. No.: B12123334
M. Wt: 174.18 g/mol
InChI Key: JNCDNHOVNQOIEI-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H6O4S. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and two carboxylic acid groups at the 3 and 4 positions. It is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of maleic anhydride with thiourea, followed by hydrolysis and decarboxylation steps. The reaction conditions often require acidic or basic environments to facilitate the cyclization and subsequent transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydrothiophene-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophenes, depending on the specific reaction pathway.

Scientific Research Applications

2,5-Dihydrothiophene-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 2,5-Dihydrothiophene-3,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and interact with active sites in proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    Thiophene-2,5-dicarboxylic acid: Similar structure but lacks the dihydro modification.

    2,5-Dihydrothiophene-2,3-dicarboxylic acid: Differently substituted thiophene ring.

    3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: An esterified derivative with different reactivity.

Uniqueness: 2,5-Dihydrothiophene-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,5-dihydrothiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDNHOVNQOIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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